molecular formula C11H6Cl2N2O2 B13990948 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid

Cat. No.: B13990948
M. Wt: 269.08 g/mol
InChI Key: FPVPSYCVUOIXCH-UHFFFAOYSA-N
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Description

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This particular compound is characterized by the presence of a dichlorophenyl group at position 6 and a carboxylic acid group at position 4 of the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: Aryl halide (3,4-dichlorophenyl halide), organoboron compound (pyrimidine-4-boronic acid), palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).

    Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).

    Temperature: Typically conducted at elevated temperatures, around 80-100°C.

    Reaction Time: The reaction is usually complete within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohol or aldehyde derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or aldehydes.

Scientific Research Applications

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dichlorophenyl)pyrimidine-2-carboxylic acid
  • 6-(3,4-Dichlorophenyl)pyrimidine-5-carboxylic acid
  • 6-(3,4-Dichlorophenyl)pyrimidine-3-carboxylic acid

Uniqueness

6-(3,4-Dichlorophenyl)pyrimidine-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the carboxylic acid group at the 4-position of the pyrimidine ring may confer distinct properties compared to its isomers.

Properties

Molecular Formula

C11H6Cl2N2O2

Molecular Weight

269.08 g/mol

IUPAC Name

6-(3,4-dichlorophenyl)pyrimidine-4-carboxylic acid

InChI

InChI=1S/C11H6Cl2N2O2/c12-7-2-1-6(3-8(7)13)9-4-10(11(16)17)15-5-14-9/h1-5H,(H,16,17)

InChI Key

FPVPSYCVUOIXCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=NC=N2)C(=O)O)Cl)Cl

Origin of Product

United States

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